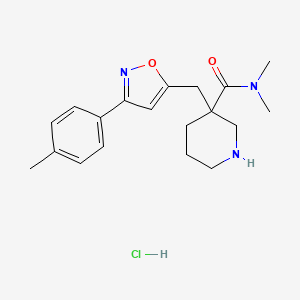

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride

CAS No.: 1229625-22-2

Cat. No.: VC2713472

Molecular Formula: C19H26ClN3O2

Molecular Weight: 363.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1229625-22-2 |

|---|---|

| Molecular Formula | C19H26ClN3O2 |

| Molecular Weight | 363.9 g/mol |

| IUPAC Name | N,N-dimethyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C19H25N3O2.ClH/c1-14-5-7-15(8-6-14)17-11-16(24-21-17)12-19(18(23)22(2)3)9-4-10-20-13-19;/h5-8,11,20H,4,9-10,12-13H2,1-3H3;1H |

| Standard InChI Key | RXXQAPGNLHWCJK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)N(C)C.Cl |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)N(C)C.Cl |

Introduction

Chemical Identity and Basic Properties

3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride belongs to the class of piperidine derivatives, a family of compounds widely investigated for their diverse biological activities. This chemical entity is characterized by a unique molecular architecture featuring an isoxazole ring connected to a piperidine moiety. The compound is primarily recognized for its potential therapeutic applications, though specific mechanisms remain an active area of investigation.

Fundamental Physical and Chemical Properties

The basic physicochemical characteristics of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride are summarized in Table 1.

Table 1: Physicochemical Properties of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1229625-22-2 | |

| Molecular Formula | C₁₉H₂₆ClN₃O₂ | |

| Molecular Weight | 363.9 g/mol | |

| Appearance | Not specified in literature | - |

| Solubility | Enhanced in hydrochloride salt form | |

| Storage Conditions | Standard organic compound protocols |

The compound is structurally related to other piperidine derivatives that have shown significant pharmacological activities. Its molecular structure contains multiple functional groups that potentially contribute to its biological properties, including the piperidine ring, isoxazole moiety, and dimethylamide group.

Structural Characteristics and Related Compounds

The molecular architecture of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride consists of several key structural components that likely determine its biological activity profile. The compound features a central piperidine ring substituted at the 3-position with both a carboxylic aciddimethylamide group and a p-tolyl-isoxazol-5-ylmethyl moiety.

Synthesis and Characterization

Analytical Characterization Techniques

Comprehensive characterization of 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride is essential for confirming structural integrity and purity. Multiple analytical techniques are employed for this purpose:

Table 2: Analytical Methods for Characterization

| Analytical Technique | Information Provided | Application |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, purity assessment | Provides detailed structural information about carbon and hydrogen environments |

| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation patterns | Verifies molecular formula and structural features |

| Infrared Spectroscopy (IR) | Functional group identification | Confirms presence of key structural elements |

| High-Performance Liquid Chromatography (HPLC) | Purity determination | Quantifies compound purity and identifies impurities |

| X-ray Crystallography | Three-dimensional structural determination | Provides definitive structural confirmation when applicable |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume